

An In-depth Technical Guide to 2,3-Diaminopyridine (CAS 452-58-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Diaminopyridine*

Cat. No.: *B105623*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminopyridine, with the Chemical Abstracts Service (CAS) registry number 452-58-4, is a versatile heterocyclic amine. Its unique structure, featuring a pyridine ring with two adjacent amino groups, makes it a valuable building block in organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **2,3-diaminopyridine**, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

2,3-Diaminopyridine is typically a solid at room temperature, with its appearance ranging from off-white to dark grey or brown powder.^{[1][2]} It is soluble in water and some organic solvents.^[3] ^{[4][5]}

Table 1: Physical and Chemical Properties of **2,3-Diaminopyridine**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₇ N ₃	[6]
Molecular Weight	109.13 g/mol	[6]
Melting Point	110-116 °C	[1][4]
Boiling Point	195 °C at 55 mmHg	[4][7]
Flash Point	205 °C	[1][7]
Appearance	Off-white to light brown solid; Dark grey powder	[1][4]
Solubility	Water: 100 g/L (20 °C)	[4]
Density	1.1118 g/cm ³	[4]
Stability	Air sensitive	[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,3-diaminopyridine**.

Table 2: Key Spectroscopic Data for **2,3-Diaminopyridine**

Spectroscopy	Key Features	Reference(s)
¹ H NMR	Spectral data available.	[8]
¹³ C NMR	Spectral data available.	[9]
IR Spectrum	Key peaks can be observed in provided spectra.	[10][11]
Mass Spectrum	Molecular ion peak corresponding to the molecular weight.	[9][10]

Synthesis Protocols

Several methods for the synthesis of **2,3-diaminopyridine** have been reported. A common approach involves the reduction of a nitrated precursor.

Synthesis via Reduction of 2-Amino-3-nitropyridine

One established method is the reduction of 2-amino-3-nitropyridine. This can be achieved using various reducing agents, such as iron in the presence of an acid.[6][12]

Experimental Protocol:

- Reaction Setup: In a reaction vessel, suspend 2-amino-3-nitropyridine in a mixture of ethanol and water.
- Addition of Reducing Agent: Add iron powder to the suspension.
- Acidification: Carefully add a catalytic amount of concentrated hydrochloric acid.
- Reaction: Heat the mixture under reflux for a specified period.
- Work-up: After the reaction is complete, filter the hot solution to remove the iron catalyst.
- Isolation: Evaporate the solvent from the filtrate and purify the crude product by recrystallization, for example, from benzene.[12]

[Click to download full resolution via product page](#)

Synthesis from 2-Chloro-3-aminopyridine

Another synthetic route involves the amination of 2-chloro-3-aminopyridine.[6]

Experimental Protocol:

- Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-aminopyridine and zinc ammonium chloride.

- Reaction Conditions: Heat the mixture to 220 °C with stirring for 5 hours.
- Work-up: After cooling, add purified water to the reaction mixture.
- Extraction: Extract the aqueous phase with a suitable organic solvent like methyl tert-butyl ether (MTBE).
- Precipitation: Adjust the pH of the aqueous phase to 8-9 with sodium hydroxide to precipitate the product.
- Isolation: Collect the solid product by filtration.

[Click to download full resolution via product page](#)

Applications in Drug Discovery and Development

2,3-Diaminopyridine serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[13][14] Its derivatives have shown a wide range of biological activities.

5.1. Synthesis of Imidazo[4,5-b]pyridines

A significant application of **2,3-diaminopyridine** is in the synthesis of the imidazo[4,5-b]pyridine scaffold, which is a core structure in many biologically active molecules.[15][16] These compounds are known to exhibit activities such as antiviral and antiproliferative effects.

Experimental Protocol for Imidazo[4,5-b]pyridine Synthesis:

- Condensation Reaction: React **2,3-diaminopyridine** with a suitable benzaldehyde derivative.
- Solvent and Catalyst: The reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) in the presence of sodium metabisulfite (Na₂S₂O₅).
- Reaction Conditions: Heat the reaction mixture to facilitate cyclization.

- Isolation and Purification: The resulting imidazo[4,5-b]pyridine derivative can be isolated and purified using standard techniques like recrystallization or column chromatography.

[Click to download full resolution via product page](#)

5.2. Biological Activities of Derivatives

Derivatives of **2,3-diaminopyridine** have been investigated for various therapeutic applications:

- Antiviral and Antiproliferative Agents: As mentioned, imidazo[4,5-b]pyridine derivatives have shown potential in these areas.
- Kinase Inhibitors: Aminopyridine-based compounds have been explored as inhibitors of kinases such as PI3K and RIPK2, which are implicated in cancer and inflammatory diseases. [\[16\]](#)
- Neurological Disorders: The unique reactivity of **2,3-diaminopyridine** makes it a valuable starting material for compounds targeting neurological pathways. [\[13\]](#)

Safety and Handling

2,3-Diaminopyridine is considered hazardous and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for **2,3-Diaminopyridine**

Hazard Category	Description	Reference(s)
Acute Toxicity (Oral)	Toxic if swallowed.	[1]
Acute Toxicity (Dermal)	Harmful in contact with skin.	[17]
Acute Toxicity (Inhalation)	Harmful if inhaled.	[17]
Skin Corrosion/Irritation	Causes skin irritation.	[1][18]
Eye Damage/Irritation	Causes serious eye irritation.	[1][18]
Target Organ Toxicity	May cause respiratory irritation.	[1][5]

Handling Recommendations:

- Work in a well-ventilated area or under a chemical fume hood.[1]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][18]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18]
- Store in a cool, dry place in a tightly sealed container, as it is air-sensitive.[3][4]

Conclusion

2,3-Diaminopyridine (CAS 452-58-4) is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of a wide range of biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and drug development professionals aiming to leverage this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. 2,3-Pyridinediamine [webbook.nist.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3K δ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. chimia.ch [chimia.ch]
- 13. 2,3-Diaminopyridine(452-58-4) IR Spectrum [chemicalbook.com]
- 14. Synthesis and Evaluation of Aromatic A-Ring 23-Oxavitamin D3 Analogues as Hedgehog Pathway Inhibitors [mdpi.com]
- 15. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 16. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2,3-Pyridinediamine [webbook.nist.gov]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Diaminopyridine (CAS 452-58-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105623#2-3-diaminopyridine-cas-452-58-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com